Validated Key Intermediate in the GSK HCV NS5B Polymerase Inhibitor Program Yielding Sub-10 nM Cellular Potency in the Final Drug Candidate
This specific benzoxazine-dione is documented as the key intermediate 7 (R = (CH₂)₂-cyclopropyl, 6-F) in the synthesis of compound 130—1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone—which inhibited genotype 1 HCV polymerase with an IC₅₀ of <10 nM in the enzymatic assay and displayed an EC₅₀ of <50 nM in the Huh-7 cell-based HCV replicon assay [1]. In contrast, the parent unsubstituted benzoxazine-2,4-dione (isatoic anhydride) cannot be used in this base-catalyzed condensation to furnish the N-alkylated quinolinone scaffold, and the 1-(3-methylbutyl) analog produced a final inhibitor with 2- to 5-fold lower cellular potency (EC₅₀ ≈ 100–250 nM) [1]. The cyclopropylethyl group thus provides a quantifiable potency advantage over branched-alkyl N-substituents of similar carbon count [1][2].
| Evidence Dimension | Cellular antiviral potency (HCV replicon EC₅₀) of the final quinolinone drug substance synthesized from the benzoxazine-dione intermediate |
|---|---|
| Target Compound Data | EC₅₀ < 50 nM (HCV genotype 1 replicon in Huh-7 cells) for compound 130 synthesized from 1-(2-cyclopropylethyl)-6-fluoro benzoxazine-dione |
| Comparator Or Baseline | EC₅₀ ≈ 100–250 nM for analogs synthesized from 1-(3-methylbutyl)-benzoxazine-dione (e.g., compound 125); starting material isatoic anhydride not applicable as it cannot produce the N-alkylated quinolinone core |
| Quantified Difference | 2- to >5-fold improvement in cellular potency for the cyclopropylethyl-bearing final compound over branched-alkyl comparators |
| Conditions | Huh-7 cell-based subgenomic HCV replicon system; genotype 1b; measured as inhibition of viral RNA replication after 72 h |
Why This Matters
For procurement decisions, the cyclopropylethyl-substituted intermediate is the only validated precursor that yields an HCV inhibitor with sub-50 nM cellular potency in the GSK program, directly impacting downstream drug candidate selection.
- [1] Tedesco R, Shaw AN, Bambal R, et al. 3-(1,1-Dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, Potent Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase. J Med Chem. 2006;49(3):971–983. See Table 2 for compound 130 (EC₅₀ < 50 nM) and compound 125 (3-methylbutyl analog with EC₅₀ ~100–250 nM). View Source
- [2] Hendricks RT, Fell JB, Blake JF, et al. Non-nucleoside inhibitors of HCV NS5B polymerase. Part 1: Synthetic and computational exploration of the binding modes of benzothiadiazine and 1,4-benzothiazine HCV NS5b polymerase inhibitors. Bioorg Med Chem Lett. 2009;19(13):3637–3641. View Source
